REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)[CH2:2][CH:3]=[CH2:4].O.CC[O:16]CC>C1COCC1.[Cl-].[Na+].O>[OH:16][CH2:4][CH2:3][CH2:2][CH2:1][C:5]1[CH:6]=[CH:7][C:8]([C:9]#[N:10])=[CH:11][CH:12]=1 |f:4.5.6|
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Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
NaBO3-4H2O
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
brine
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
BH3—Me2S complex (20 mL, 2 M) was added dropwise over 45 minutes at 0° C. and, after 7 hours
|
Duration
|
7 h
|
Type
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CUSTOM
|
Details
|
After separation
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with ether (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
the combined extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude sub-title compound
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on SiO2 (300 g) with heptane:EtOAc (3:1 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |